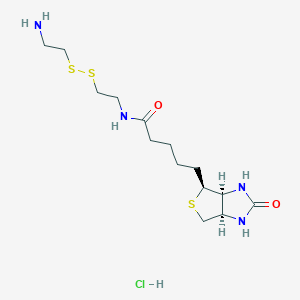

Chlorhydrate de cystamine biotinylée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biotinyl Cystamine Hydrochloride is a compound that combines the properties of biotin and cystamine. Biotin, also known as vitamin H, is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Cystamine is an aminothiol derived from cysteamine, which is known for its antioxidant properties. The combination of these two molecules results in a compound with unique biochemical properties, making it valuable in scientific research and various applications.

Applications De Recherche Scientifique

Biotinyl Cystamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a crosslinking agent in the synthesis of bioconjugates.

Biology: Facilitates the study of protein-protein and protein-DNA interactions due to its biotin moiety.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in neurodegenerative diseases.

Industry: Utilized in the development of diagnostic assays and biosensors.

Mécanisme D'action

Target of Action

Biotinyl Cystamine Hydrochloride, also known as BC, is a new form of cysteamine . Cysteamine is a cystine depleting agent used to treat the effects of cystinosis . Cystinosis is a rare disease caused by mutations in the CTNS gene that encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome . Therefore, the primary target of BC is the cystinosin protein.

Mode of Action

BC interacts with its target, cystinosin, to deplete cystine, thereby mitigating the effects of cystinosis . Cystamine, the oxidized form of cysteamine, is first converted to cysteamine in the reducing atmosphere of cells . Treating cells with cystamine elicits an increase of cysteine in 3 hours .

Biochemical Pathways

BC affects several biochemical pathways. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Pharmacokinetics

Cysteamine can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration . This suggests that BC may also have similar pharmacokinetic properties.

Result of Action

The result of BC’s action is the depletion of cystine, which helps to mitigate the effects of cystinosis . This can lead to a reduction in the accumulation of cystine throughout the body, especially the eyes and kidneys .

Action Environment

The action of BC is likely influenced by various environmental factors. For instance, the reducing atmosphere of cells is necessary for the conversion of cystamine to cysteamine . .

Analyse Biochimique

Biochemical Properties

Biotinyl Cystamine Hydrochloride is a biotinylation reagent, which can be cleaved using the disulfide bond reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME) and tris (2-carboxyethyl)phosphine (TCEP) . It is used for the biomolecules biotinylation via amino group followed by linker cleavage . The binding properties of Biotinyl Cystamine Hydrochloride, facilitated by its biotin component, offer an avenue to investigate protein-protein interactions .

Cellular Effects

The extensive utilization of Biotinyl Cystamine Hydrochloride in scientific research spans diverse domains. It has played a crucial role in unraveling protein-protein interactions, protein-DNA interactions, and the manipulation of biological pathways . Additionally, it has served as a valuable tool in scrutinizing cell signaling pathways related to inflammation, and the immune system .

Molecular Mechanism

Biotinyl Cystamine Hydrochloride exerts its effects at the molecular level through its ability to interact with enzymes, allowing for the examination of biological pathway modulation . Moreover, the biotin moiety of BC can form associations with DNA, enabling the study of protein-DNA interactions .

Metabolic Pathways

Biotinyl Cystamine Hydrochloride is involved in various metabolic pathways due to its ability to interact with enzymes and other biomolecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl Cystamine Hydrochloride typically involves the biotinylation of cystamine. This process can be achieved through a series of chemical reactions where biotin is covalently attached to cystamine. The reaction conditions often include the use of coupling agents such as N-hydroxysuccinimide esters to facilitate the formation of the biotin-cystamine bond.

Industrial Production Methods: In an industrial setting, the production of Biotinyl Cystamine Hydrochloride may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The compound is then purified using techniques like chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: Biotinyl Cystamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol groups in cystamine can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

Substitution: The amino groups in cystamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: N-hydroxysuccinimide esters for biotinylation.

Major Products:

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of thiol groups.

Substitution: Biotinylated cystamine derivatives.

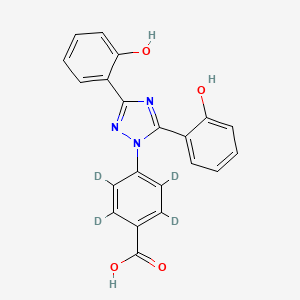

Comparaison Avec Des Composés Similaires

Cysteamine: A precursor to cystamine with similar antioxidant properties.

Cystamine: The oxidized form of cysteamine, used in similar applications.

Biotinylated Compounds: Other biotinylated molecules used in biochemical assays and research.

Uniqueness: Biotinyl Cystamine Hydrochloride stands out due to its dual functionality, combining the biotin’s strong binding affinity with the antioxidant properties of cystamine. This makes it a versatile tool in various scientific and industrial applications.

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10-,11-,13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRQHZVVIQCEQD-SQRKDXEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN4O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)